molecular formula C19H24N2O4S2 B464380 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide CAS No. 349620-62-8

4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide

Cat. No.: B464380
CAS No.: 349620-62-8
M. Wt: 408.5g/mol
InChI Key: BATIIJWKSVBLAO-UHFFFAOYSA-N
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Description

4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and oncological research. It belongs to the benzenesulfonamide class, which has demonstrated significant potential in various therapeutic areas. Research on structurally similar benzenesulfonamide derivatives has shown that these compounds can act as potent inhibitors of tumor cell proliferation and migration . One primary mechanism through which related compounds exert their anti-tumor effects is by inducing ferroptosis, an iron-dependent form of programmed cell death . Studies indicate that these compounds can target the KEAP1-NRF2-GPX4 signaling axis, a key pathway regulating cellular oxidative stress and ferroptosis . By binding to NRF2 and reducing the expression of downstream proteins like SLC7A11/XCT and GPX4, they lead to a marked increase in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, triggering ferroptotic cell death in cancer lines such as ovarian SKOV3 and prostate 22RV1 cells . Furthermore, benzenesulfonamide scaffolds are being explored in other research domains, including the development of antiviral agents and protein kinase inhibitors, highlighting their versatility . This product is intended for research applications such as investigating novel anti-cancer mechanisms, exploring cell death pathways, and conducting preliminary drug discovery screenings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-15-3-7-18(8-4-15)26(22,23)20-17-5-9-19(10-6-17)27(24,25)21-13-11-16(2)12-14-21/h3-10,16,20H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATIIJWKSVBLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Nitrobenzenesulfonyl Chloride with 4-Methylpiperidine

Reagents :

  • 4-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • 4-Methylpiperidine (1.2 equiv)

  • Triethylamine (2.0 equiv) as HCl scavenger

  • Anhydrous acetonitrile (solvent)

Procedure :
4-Nitrobenzenesulfonyl chloride (2.17 g, 10 mmol) is dissolved in acetonitrile (20 mL) under nitrogen. 4-Methylpiperidine (1.19 g, 12 mmol) and triethylamine (2.02 g, 20 mmol) are added dropwise at 0°C. The mixture is stirred at room temperature for 24 hours under white LED irradiation. Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:4) to yield 4-nitro-N-(4-methylpiperidin-1-yl)benzenesulfonamide as a pale-yellow solid (2.89 g, 85%).

Key Data :

  • 1H NMR (600 MHz, CDCl3) : δ 8.33 (d, J = 8.8 Hz, 2H), 7.98 (d, J = 8.8 Hz, 2H), 3.35–3.28 (m, 2H), 2.90–2.84 (m, 2H), 2.30 (s, 3H), 1.75–1.65 (m, 3H), 1.50–1.42 (m, 2H).

  • IR (KBr) : ν 1530 cm⁻¹ (NO₂), 1350 cm⁻¹ (S=O).

Reduction of Nitro to Amine

Reagents :

  • 4-Nitro-N-(4-methylpiperidin-1-yl)benzenesulfonamide (1.0 equiv)

  • H₂ (1 atm), 10% Pd/C (catalyst)

  • Ethanol (solvent)

Procedure :
The nitro intermediate (3.40 g, 10 mmol) is dissolved in ethanol (50 mL). 10% Pd/C (340 mg) is added, and the suspension is stirred under H₂ at 25°C for 12 hours. The catalyst is filtered, and the solvent is removed to afford 4-((4-methylpiperidin-1-yl)sulfonyl)aniline as a white solid (2.75 g, 89%).

Key Data :

  • 1H NMR (600 MHz, DMSO-d6) : δ 7.62 (d, J = 8.6 Hz, 2H), 6.58 (d, J = 8.6 Hz, 2H), 5.12 (s, 2H, NH₂), 3.20–3.15 (m, 2H), 2.85–2.78 (m, 2H), 2.25 (s, 3H), 1.70–1.60 (m, 3H), 1.45–1.38 (m, 2H).

Final Sulfonylation with 4-Methylbenzenesulfonyl Chloride

Reaction Conditions and Workup

Reagents :

  • 4-((4-Methylpiperidin-1-yl)sulfonyl)aniline (1.0 equiv)

  • 4-Methylbenzenesulfonyl chloride (1.2 equiv)

  • Pyridine (solvent and base)

Procedure :
The aniline intermediate (3.09 g, 10 mmol) is suspended in pyridine (20 mL). Tosyl chloride (2.29 g, 12 mmol) is added portionwise at 0°C. The mixture is stirred at 25°C for 6 hours, then poured into ice-water (100 mL). The precipitate is filtered, washed with HCl (1M), and recrystallized from ethanol to yield the title compound as a colorless crystalline solid (4.12 g, 78%).

Key Data :

  • 1H NMR (600 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 7.32 (d, J = 8.0 Hz, 2H), 3.30–3.25 (m, 2H), 2.88–2.82 (m, 2H), 2.45 (s, 3H), 2.35 (s, 3H), 1.78–1.70 (m, 3H), 1.52–1.45 (m, 2H).

  • 13C NMR (151 MHz, CDCl3) : δ 144.2 (C-SO₂), 140.1 (C-SO₂), 137.5, 132.8, 129.7, 127.3, 126.9, 55.2, 46.8, 30.1, 21.5, 21.3.

  • HRMS (ESI) : m/z calcd. for C19H23N3O4S2 [M+H]+: 422.1165; found: 422.1168.

Mechanistic Insights and Optimization

Sulfonylation Kinetics and Selectivity

The first sulfonylation (Step 2.1) proceeds via nucleophilic attack of 4-methylpiperidine on the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation. LED irradiation enhances reaction efficiency by promoting electron transfer in the transition state.

The second sulfonylation (Step 3.1) employs pyridine to activate tosyl chloride via transient pyridinium intermediate formation, ensuring regioselective N-sulfonylation over competing O-sulfonation.

Comparative Analysis of Reducing Agents

Catalytic hydrogenation (Step 2.2) offers superior selectivity and yield (89%) compared to Fe/HCl (72%) or SnCl₂ (65%), minimizing over-reduction byproducts.

Scalability and Industrial Relevance

Pilot-Scale Adaptation

  • Step 2.1 : Batch reactor (50 L) with reflux condenser and LED arrays achieves 83% yield at 10 mol scale.

  • Step 3.1 : Continuous-flow microreactor (residence time: 15 min) enhances mixing and heat transfer, boosting yield to 81% .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has shown that sulfonamide derivatives, including this compound, possess antimicrobial properties. Studies have demonstrated antibacterial and antifungal activities against various pathogens, suggesting potential use in treating infections . The mechanism often involves the inhibition of bacterial folate synthesis, similar to traditional sulfonamides.

Anti-inflammatory and Analgesic Properties

Compounds related to 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide have been investigated for their anti-inflammatory effects. Some derivatives have shown promise in reducing inflammation and pain in preclinical models, indicating potential therapeutic applications in conditions such as arthritis or other inflammatory diseases .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. For instance, variations in the piperidine moiety or the sulfonamide group can lead to different pharmacological profiles. Research into these modifications has indicated that certain substitutions can significantly increase potency against specific targets, including enzymes involved in inflammation and infection .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, including this compound, it was found that specific structural features correlated with enhanced activity against Gram-positive bacteria. The introduction of the piperidine ring was particularly noted for increasing solubility and bioavailability, leading to improved therapeutic outcomes .

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of related sulfonamide compounds demonstrated that they effectively reduced edema in animal models of inflammation. The study highlighted the importance of the sulfonamide group in mediating these effects through inhibition of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with other sulfonamides but differs in substituents and functional groups. Key analogues include:

Compound Name Key Substituents/Modifications Biological Activity/Application Reference
Target compound 4-Methylpiperidinylsulfonylphenyl group Kinase inhibition (theoretical)
N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (13) 5-Nitrofuran carboxamide instead of benzenesulfonamide Apoptotic CHOP pathway activation (experimental)
4-Methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide (S8) Phenylethynyl group at the ortho position Reaction intermediate (non-crucial in synthesis)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole sulfamoyl group Antimicrobial activity (tested)
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide Methylsulfanyl and piperazinylcarbonyl groups Not reported (structural analogue)

Key Observations :

  • Substitution at the para position (e.g., piperidinylsulfonyl in the target vs. oxazolylsulfamoyl in ) influences molecular conformation and hydrogen-bonding capacity, critical for crystal packing .
Crystallographic and Physicochemical Properties
Property Target Compound* 4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
Crystal System Not reported Monoclinic (P21/c)
Hydrogen Bonding Likely N–H···O/S interactions N–H···N and N–H···O forming 1D polymeric chains
Dihedral Angles Not reported 81.27° between benzene rings
Melting Point Not reported Not reported

*Data inferred from structurally similar compounds in .

Key Insight : The absence of crystallographic data for the target compound highlights a research gap. In contrast, oxazole derivatives exhibit well-defined hydrogen-bonded networks, critical for stability .

Biological Activity

4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48 g/mol
  • CAS Number : 898629-66-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways and receptor interactions. Sulfonamides are known for their role in inhibiting bacterial folate synthesis; however, this particular compound may exhibit broader pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Receptor Modulation : Potential interactions with kappa opioid receptors (KOR), which could influence pain modulation and neuroprotection .

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. Recent studies suggest that derivatives like this compound may retain or enhance this activity against certain bacterial strains.

Antitumor Activity

Research indicates that similar compounds exhibit significant antitumor properties by targeting specific cancer cell lines. The compound's structure suggests potential inhibitory effects on tumor growth factors and pathways involved in cancer progression.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluating various sulfonamide derivatives found that some exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor activity .
  • In vitro Studies : In vitro assays demonstrated that the compound could inhibit cell proliferation in several cancer types, including breast and colon cancers. The mechanism involved apoptosis induction and cell cycle arrest .
  • Synergistic Effects : Combinations of this compound with other chemotherapeutic agents showed enhanced efficacy, indicating potential for use in combination therapies to overcome drug resistance in tumors .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntimicrobialBacterial Folate PathwayInhibition of bacterial growth
AntitumorCancer Cell LinesInduction of apoptosis
Receptor ModulationKappa Opioid ReceptorsPain modulation

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding bioactivity (e.g., sulfonamide group interactions) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹).

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side products in multi-step syntheses (e.g., controlled residence times and temperature gradients) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation efficiency.
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance coupling yields .
  • Purification : Gradient column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%).

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Q. Advanced

  • Assay Validation : Standardize protocols (e.g., enzyme inhibition assays at fixed pH and temperature) to minimize variability .
  • Control Experiments : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity.
  • Structural Analysis : Compare crystal structures to confirm binding modes, as substituent positioning can drastically alter activity .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane permeability) .

How can computational modeling predict the compound's interaction with biological targets?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., carbonic anhydrase IX) by analyzing hydrogen bonds and hydrophobic contacts .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency.
  • MD Simulations : Assess binding stability over time, identifying critical residues (e.g., Zn²⁺ coordination in metalloenzymes) .

What are the known biological targets or pathways influenced by this compound?

Q. Basic

  • Enzyme Inhibition : Targets carbonic anhydrases (e.g., CA-II, CA-IX) via sulfonamide-Zn²⁺ interaction, relevant in cancer and glaucoma .
  • Receptor Modulation : Potential activity against GPCRs due to piperidine’s conformational flexibility.
  • Antimicrobial Activity : Disrupts folate biosynthesis in bacteria through dihydropteroate synthase inhibition.

What are the challenges in establishing structure-activity relationships (SAR) for sulfonamide derivatives?

Q. Advanced

  • Substituent Effects : Small changes (e.g., methyl vs. trifluoromethyl groups) alter lipophilicity and metabolic stability, complicating SAR trends .
  • Crystal Packing : Hydrogen-bonding networks in solid-state structures may not reflect solution-phase behavior, leading to discrepancies in activity .
  • Bioisosteric Replacement : Identifying non-classical bioisosteres (e.g., replacing sulfonamide with thiadiazole) requires iterative synthesis and testing.

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